2,4-Dimethoxyphenethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTQAPOROITHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329129 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-29-8 | |

| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethoxyphenethylamine chemical properties and structure

An In-Depth Technical Guide to 2,4-Dimethoxyphenethylamine (2,4-DMPEA)

Authored by: A Senior Application Scientist

Introduction

This compound (2,4-DMPEA) is a substituted phenethylamine, belonging to a class of compounds known for their diverse neurochemical activities. Structurally, it is a positional isomer of the more widely studied 2,5-dimethoxyphenethylamine (2C-H) and is related to the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1][2] First described in scientific literature by 1964, 2,4-DMPEA serves as a valuable molecular probe for structure-activity relationship (SAR) studies within the phenethylamine class, particularly concerning interactions with serotonin receptors.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and analytical characterization for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The defining features of 2,4-DMPEA are the phenethylamine backbone with two methoxy groups substituted at the 2 and 4 positions of the phenyl ring. This substitution pattern dictates its electronic properties and steric profile, which in turn influences its pharmacological activity.

IUPAC Name: 2-(2,4-dimethoxyphenyl)ethanamine[1] CAS Number: 15806-29-8[1][3] Molecular Formula: C₁₀H₁₅NO₂[1][3]

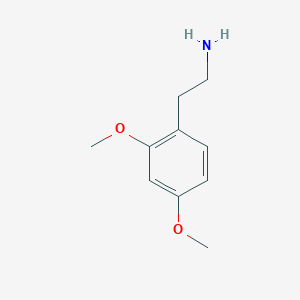

Caption: Chemical structure of 2-(2,4-dimethoxyphenyl)ethanamine (2,4-DMPEA).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 181.235 g·mol⁻¹ | [1][3] |

| Exact Mass | 181.110279 g/mol | [4] |

| InChI Key | YDTQAPOROITHCN-UHFFFAOYSA-N | [1][4] |

| Appearance | Oil | [5] |

Synthesis Protocol

A prevalent and reliable method for the synthesis of 2,4-DMPEA proceeds via the Henry reaction (nitroaldol condensation) followed by reduction. This pathway begins with 2,4-dimethoxybenzaldehyde, which is condensed with nitromethane to form the intermediate 1-(2,4-dimethoxyphenyl)-2-nitroethene. Subsequent reduction of the nitroalkene yields the target primary amine. The choice of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is critical for the complete reduction of both the nitro group and the alkene double bond.

Caption: Synthetic pathway for 2,4-DMPEA from 2,4-dimethoxybenzaldehyde.

Experimental Protocol: Synthesis via Nitroalkene Reduction[3]

This protocol is adapted from established procedures for the reduction of nitroalkenes to phenethylamines.

Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitroethene

-

Dissolve 2,4-dimethoxybenzaldehyde (1 equiv.) in a suitable solvent such as methanol or ethanol.

-

Add nitromethane (1.1-1.5 equiv.) and a base catalyst (e.g., ammonium acetate or a solution of sodium hydroxide).

-

Heat the mixture under reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture, which should cause the nitroalkene product to precipitate.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Reduction of 1-(2,4-dimethoxyphenyl)-2-nitroethene to 2,4-DMPEA

-

Prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (4 equiv.) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

-

Dissolve the nitroalkene intermediate (1 equiv.) in anhydrous THF.

-

Add the solution of the nitroalkene dropwise to the stirred LiAlH₄ suspension at 0°C. Caution: The reaction is highly exothermic.

-

After the addition is complete, remove the ice bath and heat the reaction mixture at reflux (approximately 65-80°C) overnight.

-

Cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting suspension (e.g., through Celite) to remove the aluminum salts.

-

Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 2,4-DMPEA as an oil.

Analytical Characterization

The unambiguous identification of 2,4-DMPEA, particularly distinguishing it from its five other regioisomers, requires robust analytical techniques. Mass spectrometry and infrared spectroscopy are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a cornerstone for identifying phenethylamines. While all six dimethoxyphenethylamine isomers have the same molecular weight (181 g/mol ), their fragmentation patterns under electron ionization (EI) can provide critical distinguishing information. The six isomers can be divided into two groups based on their mass spectrum base peak.[6][7]

-

Group 1 (m/z 164 base peak): 2,3-DMPEA, 2,5-DMPEA, 3,5-DMPEA

-

Group 2 (m/z 151 base peak): 2,4-DMPEA, 2,6-DMPEA, 3,4-DMPEA[6]

The base peak at m/z 151 for 2,4-DMPEA corresponds to the dimethoxybenzyl cation, formed by the characteristic cleavage of the ethylamine side chain. While this groups it with two other isomers, further differentiation requires analysis of relative ion abundances or, more definitively, infrared spectroscopy.[6]

Gas Chromatography-Infrared Detection (GC-IRD)

Vapor-phase infrared spectroscopy provides a unique molecular fingerprint that can definitively distinguish between the DMPEA isomers. For 2,4-DMPEA, key distinguishing absorption bands are observed in the 700–1700 cm⁻¹ region.[6]

-

A characteristic peak at 787 cm⁻¹ .[6]

-

A sharp peak at 1285 cm⁻¹ .[6]

-

A doublet observed at 1154 and 1208 cm⁻¹ .[6]

These specific absorptions, when compared to the spectra of the other isomers, allow for conclusive identification.

Protocol: GC-MS Analysis of 2,4-DMPEA

-

Sample Preparation: Dissolve a small quantity of the amine sample in a suitable volatile solvent (e.g., methanol or ethyl acetate).

-

GC Separation:

-

Injector: 250°C, Splitless mode.

-

Column: A non-polar capillary column, such as one with a 5% phenyl / 95% methyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the 2,4-DMPEA peak based on its retention time. Analyze the corresponding mass spectrum, confirming the molecular ion (if present) and the characteristic base peak at m/z 151.

Caption: Standard workflow for the analytical characterization of 2,4-DMPEA by GC-MS.

Pharmacology and Biological Activity

2,4-DMPEA is known to act as a low-potency partial agonist of the serotonin 5-HT₂A receptor.[1] Its binding affinity (Ki) is reported in the range of 202–999 nM, with a half-maximal effective concentration (EC₅₀) between 832–4,034 nM.[1] This pharmacological profile is consistent with other substituted phenethylamines, where modifications to the substitution pattern on the phenyl ring significantly modulate receptor affinity and efficacy. The effects of 2,4-DMPEA in humans have not been formally reported in scientific literature.[1]

Conclusion

This compound is a structurally significant member of the dimethoxyphenethylamine family. Its synthesis from readily available precursors and its distinct analytical profile, characterized by a mass spectrum base peak at m/z 151 and a unique infrared spectrum, make it an accessible and identifiable compound for research purposes. As a low-potency 5-HT₂A receptor partial agonist, it contributes to the broader understanding of phenethylamine structure-activity relationships, providing a valuable data point for medicinal chemists and pharmacologists in the development of novel CNS-active agents.

References

-

This compound - Wikipedia.

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Journal of Medicinal Chemistry, 49(24), 6976-6984.

-

Noggle, F. T., Clark, C. R., & DeRuiter, J. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science, 50(1), 1-9.

-

This compound synthesis - ChemicalBook.

-

2,5-Dimethoxy-4-methylamphetamine - Wikipedia.

-

2C-H - Wikipedia.

-

Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central.

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers.

-

Synthesis of 2,4-dimethoxybenzylamine - PrepChem.com.

-

2,4-Dimethoxyphenethylamin - SpectraBase.

-

GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed.

-

4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies - DEA Diversion Control Division.

-

US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents.

-

Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7).

-

Understanding 2,5-Dimethoxyphenethylamine: A Comprehensive Guide.

-

Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.

-

2C-B - Wikipedia.

-

Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed.

-

CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents.

-

Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal - Auburn University.

-

Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight - Analytical Methods (RSC Publishing).

-

4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem.

-

Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - MDPI.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2C-H - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. prepchem.com [prepchem.com]

- 6. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dimethoxyphenethylamine (2,4-DMPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a substituted phenethylamine that is structurally related to the classic psychedelic mescaline. While not as extensively studied as other members of its chemical class, existing research indicates that its primary mechanism of action involves interaction with the serotonergic system, particularly the 5-HT2A receptor. This guide provides a comprehensive technical overview of the known and inferred mechanisms of action of 2,4-DMPEA, drawing on direct pharmacological data where available and supplementing with findings from closely related structural analogs. The intended audience for this guide includes researchers in pharmacology, neuroscience, and drug development who are interested in the structure-activity relationships of psychoactive compounds.

Introduction: The Phenethylamine Landscape

The phenethylamine scaffold is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances[1]. The specific pharmacological profile of a substituted phenethylamine is exquisitely sensitive to the nature and position of substituents on the phenyl ring and the ethylamine side chain. 2,4-DMPEA, with its two methoxy groups on the phenyl ring, is a member of this extensive family and a positional isomer of the more well-known 2,5-dimethoxyphenethylamine (2C-H)[2]. Understanding the mechanism of action of 2,4-DMPEA not only elucidates the properties of this specific molecule but also contributes to the broader understanding of how subtle structural modifications can dramatically alter interactions with neuronal receptors.

Primary Pharmacological Target: The Serotonin 5-HT2A Receptor

The preponderance of evidence points to the serotonin 5-HT2A receptor as the primary molecular target for 2,4-DMPEA. This G-protein coupled receptor (GPCR) is a key player in a multitude of central nervous system functions, including mood, cognition, and perception.

Receptor Binding and Functional Activity

Direct pharmacological studies have characterized 2,4-DMPEA as a low-potency partial agonist at the 5-HT2A receptor.[3] The following table summarizes the available quantitative data:

| Parameter | Value Range | Description |

| Binding Affinity (Ki) | 202–999 nM | The concentration of 2,4-DMPEA required to occupy 50% of 5-HT2A receptors in vitro. A higher Ki value indicates lower binding affinity. |

| Functional Potency (EC50) | 832–4,034 nM | The concentration of 2,4-DMPEA required to elicit a half-maximal response at the 5-HT2A receptor. A higher EC50 value indicates lower potency. |

| Efficacy (Emax) | 67–83% | The maximum response produced by 2,4-DMPEA relative to a full agonist (like serotonin). A value less than 100% indicates partial agonism. |

Data sourced from Wikipedia, which in turn cites Shulgin et al. (2011) and Braden (2007).[3]

The partial agonism of 2,4-DMPEA is a critical aspect of its pharmacological profile. Unlike a full agonist, which elicits a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. This can translate to a ceiling effect in its physiological and behavioral outcomes.

Downstream Signaling Pathways

Activation of the 5-HT2A receptor by an agonist, including partial agonists like 2,4-DMPEA, initiates a cascade of intracellular signaling events. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychoactive effects of 5-HT2A agonists.

Activity at Other Receptor Targets: An Inferential Analysis

Due to a lack of direct binding and functional data for 2,4-DMPEA at other receptors, we must turn to the pharmacological profiles of its close structural analogs to infer its likely activity.

Serotonin 5-HT2C and 5-HT1A Receptors

Substituted phenethylamines often exhibit affinity for other serotonin receptor subtypes, particularly 5-HT2C and 5-HT1A.

-

5-HT2C Receptors: Structurally similar compounds, such as the 2,5-dimethoxy-4-substituted phenethylamines (the "2C-X" family), often display significant affinity and agonist activity at the 5-HT2C receptor.[4][5][6] In some cases, compounds in this class can even act as antagonists at 5-HT2A receptors while being partial agonists at 5-HT2C receptors, highlighting the nuanced structure-activity relationships.[3][7] Given these trends, it is highly probable that 2,4-DMPEA also interacts with the 5-HT2C receptor, though its specific affinity and functional activity remain to be empirically determined.

-

5-HT1A Receptors: Affinity for the 5-HT1A receptor is more variable among phenethylamines. Some analogs show negligible binding, while others have measurable affinity.[4][5] For instance, the positional isomer 2,5-dimethoxyphenethylamine (2C-H) has a reported Ki of 70 nM at the 5-HT1A receptor.[2] It is plausible that 2,4-DMPEA may also have some affinity for this receptor, which could contribute to its overall pharmacological effect.

Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines, a class of compounds that includes phenethylamine. Many substituted phenethylamines are also agonists at TAAR1.[7] The positional isomer 2,5-DMPEA exhibits agonist activity at human TAAR1 in vitro.[2] Given this, it is a reasonable hypothesis that 2,4-DMPEA may also act as a TAAR1 agonist. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission, and therefore, any interaction of 2,4-DMPEA with this receptor could significantly influence its overall in vivo effects.

Predicted Metabolism

-

Oxidative Deamination: This pathway is likely initiated by monoamine oxidase (MAO) enzymes, leading to the formation of an aldehyde intermediate. This intermediate can then be further oxidized to a carboxylic acid or reduced to an alcohol.

-

O-Demethylation: The methoxy groups on the phenyl ring are susceptible to enzymatic removal, primarily by cytochrome P450 (CYP450) enzymes (such as CYP2D6 and CYP3A4).[13][14] This would result in the formation of hydroxylated metabolites.

These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.[13]

Anticipated In Vivo Effects

While specific in vivo studies on 2,4-DMPEA are lacking, the known pharmacology allows for educated predictions of its behavioral and physiological effects.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[15][16][17][18][19] Given that 2,4-DMPEA is a 5-HT2A partial agonist, it would be expected to induce the head-twitch response in mice or rats, although likely with lower potency and efficacy compared to more potent 5-HT2A agonists like DOI or 2C-B.[20][21]

Locomotor Activity

The effects of phenethylamines on locomotor activity can be complex and dose-dependent.[22][23][24] Depending on the specific receptor engagement profile, a compound can produce either stimulant or depressant effects on locomotion. For example, some TAAR1 agonists have been shown to reduce hyperactivity.[7] Without direct experimental data, it is difficult to predict the precise effect of 2,4-DMPEA on locomotor activity.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments used to characterize the mechanism of action of compounds like 2,4-DMPEA.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

-

Preparation of Cell Membranes:

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membrane preparation, a known concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and assay buffer.

-

Non-specific Binding: Add cell membrane preparation, the radioligand, and a high concentration of a non-radiolabeled 5-HT2A antagonist (to saturate the receptors).

-

Competitive Binding: Add cell membrane preparation, the radioligand, and varying concentrations of the test compound (2,4-DMPEA).

-

-

Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate Accumulation Assay for 5-HT2A Functional Activity

This protocol measures the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2A receptor activation, to determine the functional potency (EC50) and efficacy (Emax) of a test compound.

-

Cell Culture and Labeling:

-

Culture cells expressing the 5-HT2A receptor in a multi-well plate.

-

Label the cells by incubating them with [3H]myo-inositol overnight. This incorporates the radiolabel into the cell membrane phospholipids.

-

-

Assay Setup:

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits the breakdown of inositol monophosphate, allowing it to accumulate.

-

Add varying concentrations of the test compound (2,4-DMPEA) or a reference agonist to the wells.

-

-

Incubation: Incubate the plate for a specific time to allow for receptor activation and IP accumulation.

-

Extraction of Inositol Phosphates:

-

Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Neutralize the extracts.

-

-

Separation and Quantification:

-

Separate the [3H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.

-

Elute the IPs and quantify the radioactivity in the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Conclusion and Future Directions

This compound is a phenethylamine derivative that primarily acts as a low-potency partial agonist at the serotonin 5-HT2A receptor. Its mechanism of action is likely further modulated by interactions with other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A, as well as the trace amine-associated receptor 1. Its metabolism is predicted to proceed via oxidative deamination and O-demethylation. While direct in vivo data is currently unavailable, its 5-HT2A agonist activity suggests it may induce a head-twitch response in rodents.

Future research should focus on obtaining direct pharmacological data for 2,4-DMPEA at a wider range of receptors to build a more complete picture of its binding and functional profile. In vivo studies are also crucial to correlate its molecular mechanism of action with its behavioral and physiological effects. Finally, metabolic studies in various species, including humans, would provide valuable information on its pharmacokinetic properties and potential for drug-drug interactions.

References

-

Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. D. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

-

Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556-574. [Link]

-

Luethi, D., Ka-Man, C., Vollenweider, F. X., & Hoener, M. C. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 9, 777. [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1034876. [Link]

-

Wikipedia contributors. (2023, December 2). This compound. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]

-

Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2005). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 35(9), 815-826. [Link]

-

Fantegrossi, W. E., Gray, B. W., & Woods, J. H. (2005). Interaction of 5-HT2A and 5-HT2C receptors in R(−)-2,5-dimethoxy-4-iodoamphetamine-elicited head twitch behavior in mice. Journal of Pharmacology and Experimental Therapeutics, 313(2), 859-866. [Link]

-

Khan, M. A., & Nawaz, M. S. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus, 15(7), e42461. [Link]

-

Aramini, A., Ciafre, S. A., & Ratto, G. M. (2020). Dysregulated corticostriatal activity in open-field behavior and the head-twitch response induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine. Neuropharmacology, 177, 108240. [Link]

-

Acuña-Castillo, C., Villalobos, C., Moya, P. R., & Huidobro-Toro, J. P. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 136(5), 727-736. [Link]

-

Luethi, D., & Liechti, M. E. (2020). Monoamine receptor and transporter interaction profiles of 4-alkyl-substituted 2,5-dimethoxyamphetamines. Naunyn-Schmiedeberg's archives of pharmacology, 393(8), 1367-1379. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2013). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556-574. [Link]

-

Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in pharmacology, 13, 834907. [Link]

-

Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556-574. [Link]

-

Jensen, A. A., Olsen, J. A., Jørgensen, A. M., Nielsen, E. Ø., & Kristensen, J. L. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS omega, 6(42), 27958-27971. [Link]

-

Gainetdinov, R. R., & Sotnikova, T. D. (2018). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Journal of medicinal chemistry, 61(23), 10836-10849. [Link]

-

Hansen, M., Jacobsen, J. P., & Kristensen, J. L. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 5(5), 397-406. [Link]

-

Wikipedia contributors. (2023, December 19). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). 2C-H. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]

-

Wikipedia contributors. (2023, December 19). 2C-B. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]

-

Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103-116. [Link]

-

Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

-

Pehek, E. A., Nocjar, C., & Roth, B. L. (2016). A partial trace amine-associated receptor 1 agonist exhibits properties consistent with a methamphetamine substitution treatment. Addiction biology, 21(3), 669-678. [Link]

-

Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2010). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. FEBS letters, 584(16), 3543-3549. [Link]

-

Pijnenburg, A. J., Woodruff, G. N., & Van Rossum, J. M. (1973). Stimulation of locomotor activity following injection of dopamine into the nucleus accumbens. Brain Research, 59, 289-302. [Link]

-

Citrome, L. (2022, November 30). What is a trace amine-associated receptor 1 agonist? Can we treat schizophrenia with it? [Video]. YouTube. [Link]

-

Papastratis, I., & Paparrigopoulos, T. (2024). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Brain and Behavior, 14(3), e3452. [Link]

-

de Sousa, F. C. A., de Almeida, R. N., & de Araújo, D. A. M. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 811(2), 143-152. [Link]

-

A. A. A. (2022). Effect of drugs on the locomotory activity of animals. Locomotor.... [Image]. ResearchGate. [Link]

-

Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2005). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 35(9), 815-826. [Link]

-

Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

Sources

- 1. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 3. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A partial trace amine-associated receptor 1 agonist exhibits properties consistent with a methamphetamine substitution treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

- 10. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. | Semantic Scholar [semanticscholar.org]

- 11. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 23. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Characterizing 2,4-DMPEA as a Serotonin 5-HT2A Receptor Partial Agonist

Introduction: Contextualizing 2,4-DMPEA and the 5-HT2A Receptor

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a primary target for a vast range of therapeutic agents and psychoactive compounds.[1][2] Its activation is central to the effects of classic psychedelics like LSD, psilocybin, and mescaline.[2][3] These substances typically act as agonists or partial agonists at this receptor.[3] 2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a phenethylamine compound, structurally related to the psychedelic mescaline, that has been identified as a low-potency partial agonist of the 5-HT2A receptor.[4]

Partial agonists are unique ligands; they bind to and activate a receptor but produce a sub-maximal response compared to a full agonist.[5] This nuanced activation offers significant therapeutic potential, allowing for the modulation of receptor activity without the overstimulation that can lead to unwanted side effects.[5] Understanding the precise nature of a compound's interaction with the 5-HT2A receptor is therefore critical for drug development, especially in the fields of psychiatry and neurology.

This guide provides a comprehensive experimental framework for the in-depth characterization of 2,4-DMPEA's partial agonist activity at the 5-HT2A receptor. We will move beyond simple protocols to explain the causal reasoning behind experimental design, ensuring a robust and reproducible approach to generating high-quality pharmacological data.

Section 1: The Target - 5-HT2A Receptor Signaling Dynamics

To accurately characterize a ligand, one must first understand the receptor's signaling mechanisms. The 5-HT2A receptor is not a simple on/off switch. It primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade.[2] However, it can also engage other pathways, notably through β-arrestin recruitment, a phenomenon known as functional selectivity or biased agonism.[1][3] Different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over another.[1][3]

Canonical Gq/11 Pathway: Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein.[2] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2] This increase in intracellular Ca2+ is a robust and measurable signal directly linked to Gq activation.[7]

β-Arrestin Pathway: Following activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is classically associated with receptor desensitization and internalization.[8] However, β-arrestin can also act as a signal transducer itself, initiating distinct downstream cellular responses independent of G-protein signaling.[8][9] The degree to which a ligand promotes G-protein versus β-arrestin signaling defines its "bias."

Detailed Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize cells or tissue (e.g., rat frontal cortex or HEK293 cells stably expressing human 5-HT2A) in ice-cold lysis buffer. [10] * Centrifuge the homogenate to pellet the membranes. [10] * Wash the pellet by resuspending in fresh buffer and re-centrifuging. [10] * Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration. [10]

-

-

Assay Setup (96-well format):

-

Total Binding Wells: Add membrane preparation, assay buffer, and a known concentration of a 5-HT2A radioligand (e.g., [125I]DOI or [3H]ketanserin). [11][12] * Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known unlabeled 5-HT2A antagonist (e.g., 1 µM DOI) to saturate all receptors. [12] * Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of 2,4-DMPEA.

-

-

Incubation & Filtration:

-

Incubate the plate, typically for 60 minutes at room temperature, to reach binding equilibrium. [12] * Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. [10] * Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand. [10]

-

-

Data Acquisition & Analysis:

-

Dry the filter mat and measure the trapped radioactivity using a scintillation counter. [10] * Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of 2,4-DMPEA.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 2,4-DMPEA that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experiment 2: Assessing G-Protein Functional Activity

Objective: To determine the potency (EC50) and efficacy (Emax) of 2,4-DMPEA in activating the Gq/11 signaling pathway.

Causality: A calcium flux assay is a direct and high-throughput method to measure the functional consequence of 5-HT2A receptor-Gq activation. [7][13]Agonist binding leads to IP3 production and a subsequent, rapid increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye. [14][15]By comparing the response elicited by 2,4-DMPEA to that of a reference full agonist (serotonin), we can quantify its efficacy (Emax).

Detailed Protocol: Calcium Flux Assay

-

Cell Culture and Plating:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor. [13] * Plate the cells in 96-well, black-walled, clear-bottom microplates and grow to confluence.

-

-

Dye Loading:

-

Compound Addition and Signal Detection:

-

Place the cell plate into a fluorescence imaging plate reader.

-

Prepare a separate compound plate containing serial dilutions of 2,4-DMPEA, a reference full agonist (serotonin), and buffer-only controls.

-

The instrument will record a baseline fluorescence reading, then automatically inject the compounds from the source plate into the cell plate.

-

Continue to record the fluorescence signal for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response relative to the baseline.

-

Normalize the data, setting the buffer-only control as 0% response and the maximal response from the full agonist (serotonin) as 100% response.

-

Plot the normalized response against the log concentration of 2,4-DMPEA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy). An Emax value significantly below 100% confirms partial agonism.

-

Experiment 3: Evaluating Biased Agonism

Objective: To determine if 2,4-DMPEA preferentially activates G-protein signaling over β-arrestin recruitment.

Causality: Characterizing the β-arrestin interaction is crucial for understanding the full pharmacological profile of a 5-HT2A ligand. [8]Some therapeutic effects may be linked to one pathway, while side effects are linked to another. Assays like Bioluminescence Resonance Energy Transfer (BRET) can directly and quantitatively measure the recruitment of β-arrestin to the receptor upon ligand binding.

Detailed Protocol: β-Arrestin Recruitment BRET Assay

-

Cell Line:

-

Utilize a cell line engineered to stably co-express the human 5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

-

Assay Procedure:

-

Plate the cells in a white, opaque 96-well microplate.

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately add serial dilutions of 2,4-DMPEA or a reference agonist.

-

Incubate for a short period (e.g., 5-15 minutes).

-

-

Signal Detection:

-

Using a plate reader capable of detecting dual-emission luminescence, simultaneously measure the light emitted by the RLuc donor (~480 nm) and the YFP acceptor (~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).

-

An increase in the BRET ratio signifies that the ligand has brought the donor and acceptor proteins into close proximity, indicating β-arrestin recruitment.

-

Plot the change in BRET ratio against the log concentration of 2,4-DMPEA to generate a dose-response curve, from which the EC50 and Emax for β-arrestin recruitment can be determined.

-

The relative potency and efficacy between the G-protein (calcium flux) and β-arrestin (BRET) assays can be used to calculate a "bias factor," quantifying the ligand's preference for one pathway over the other.

-

Section 4: Data Interpretation - Synthesizing the Evidence

By integrating the results from these three core experiments, a complete picture of 2,4-DMPEA's interaction with the 5-HT2A receptor emerges.

| Assay | Parameter | Interpretation for 2,4-DMPEA |

| Binding Assay | Ki | Confirms direct binding to the 5-HT2A receptor. A value in the nanomolar to low-micromolar range is expected. [4] |

| Calcium Flux | EC50 | Quantifies the potency for activating the canonical Gq pathway. |

| Calcium Flux | Emax | The key determinant of partial agonism. An Emax value significantly <100% (relative to serotonin) confirms that 2,4-DMPEA cannot elicit a full receptor response. [4] |

| β-Arrestin Assay | EC50 / Emax | Determines the potency and efficacy for recruiting β-arrestin. |

| Combined Analysis | Bias Factor | A comparison of the EC50 and Emax values from the G-protein and β-arrestin assays reveals any functional selectivity. |

The evidence confirms 2,4-DMPEA as a partial agonist if it demonstrates:

-

Specific Binding: A measurable Ki value from the radioligand assay.

-

Sub-maximal Efficacy: An Emax value in the functional G-protein assay that is statistically lower than that of a full agonist but higher than that of an antagonist (which would be 0%).

Conclusion

The characterization of a compound like 2,4-DMPEA requires a rigorous, multi-assay approach that respects the complexity of GPCR signaling. By systematically evaluating receptor binding, G-protein-mediated functional output, and β-arrestin recruitment, researchers can build a comprehensive pharmacological profile. This detailed understanding is not merely academic; it is fundamental to the rational design and development of next-generation therapeutics targeting the serotonin 5-HT2A receptor, enabling the fine-tuning of desired signaling outcomes while potentially avoiding undesirable effects.

References

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). National Center for Biotechnology Information. [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). PubMed Central. [Link]

-

What are 5-HT2A receptor partial agonists and how do they work? (2024). Patsnap Synapse. [Link]

-

Serotonin 5-HT2A receptor agonist. (n.d.). Wikipedia. [Link]

-

The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. (2021). Frontiers in Molecular Neuroscience. [Link]

-

This compound. (n.d.). Wikipedia. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1999). PubMed. [Link]

-

[Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. (2023). PubMed. [Link]

-

Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... (n.d.). ResearchGate. [Link]

-

Serotonin receptor signaling and regulation via β-arrestins. (n.d.). PubMed Central. [Link]

-

Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. (2008). PNAS. [Link]

-

Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. (n.d.). DiscoverX. [Link]

-

2C-H. (n.d.). Wikipedia. [Link]

-

Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. (n.d.). PubMed Central. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

Sources

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What are 5-HT2A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 6. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

- 15. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dimethoxyphenethylamine synthesis from 2,4-dimethoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxyphenethylamine from 2,4-Dimethoxybenzaldehyde

Introduction

This compound, often referred to as 2C-H, is a foundational molecule within the 2C family of psychoactive phenethylamines. While possessing limited psychoactive properties itself, its true significance in medicinal and organic chemistry lies in its role as a crucial precursor for the synthesis of more complex and pharmacologically active compounds, such as the potent psychedelic 2C-B, through electrophilic aromatic substitution.[1][2] This guide provides a comprehensive, in-depth exploration of the most prevalent and reliable synthetic route to this compound, commencing from the readily available starting material, 2,4-dimethoxybenzaldehyde.

The primary pathway detailed herein involves a two-step sequence: a Henry reaction (also known as a nitroaldol condensation) to form an intermediate β-nitrostyrene, followed by a robust reduction of this intermediate to yield the target primary amine.[1][3][4] This guide is structured to provide not just a procedural outline but a deep-seated understanding of the causality behind experimental choices, ensuring that the protocols are self-validating and grounded in established chemical principles. We will explore the mechanism of each transformation, present detailed experimental protocols, and discuss critical process parameters essential for achieving high yield and purity.

Primary Synthetic Pathway: A Two-Stage Approach

The conversion of 2,4-dimethoxybenzaldehyde to this compound is most effectively achieved through the synthesis and subsequent reduction of 2,4-dimethoxy-β-nitrostyrene. This method is widely applicable for the preparation of various β-arylethylamines.[3]

Caption: Overall synthetic workflow from starting material to final product.

Stage 1: Henry Nitroaldol Reaction

The initial stage of the synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction.[5] It involves the base-catalyzed condensation of an aldehyde (2,4-dimethoxybenzaldehyde) with a nitroalkane (nitromethane).[5][6]

Mechanism and Rationale

The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion.[5][7] This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting β-nitro alcohol intermediate is typically not isolated as it readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system, 2,4-dimethoxy-β-nitrostyrene.[5][6][8]

Caption: Simplified mechanism of the Henry reaction and dehydration.

The choice of base is critical. While strong bases can be used, catalysts like ammonium acetate are often preferred as they provide a milder, buffered environment that minimizes side reactions.[3]

Experimental Protocol: Synthesis of 2,4-Dimethoxy-β-nitrostyrene

-

Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dimethoxybenzaldehyde (1.0 eq), nitromethane (3.0 eq), and ammonium acetate (1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or absolute ethanol, to dissolve the reactants. The use of glacial acetic acid can help inhibit dimerization of the nitrostyrene product.[9]

-

Reaction: Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring. The reaction progress can be monitored by the deepening of the color to a dark yellow/orange. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature, then chill it further in an ice bath to promote crystallization of the product.

-

Collect the bright yellow crystalline solid by vacuum filtration.

-

Wash the crystals thoroughly with cold water, followed by a small amount of cold ethanol or isopropanol to remove residual starting materials and impurities.

-

-

Purification: The crude 2,4-dimethoxy-β-nitrostyrene is often of sufficient purity for the subsequent reduction step. If necessary, it can be further purified by recrystallization from a solvent such as methanol or ethanol.

Stage 2: Reduction of 2,4-Dimethoxy-β-nitrostyrene

This crucial stage involves the simultaneous reduction of both the nitro group and the carbon-carbon double bond of the nitrostyrene intermediate to yield the saturated primary amine.[10] The choice of reducing agent is paramount for the success of this transformation.

Mechanism and Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent ideally suited for this purpose.[4][11][12] It provides the hydride ions (H⁻) necessary to reduce both functional groups in a single pot reaction. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

Caption: The reduction of the nitrostyrene intermediate to the target amine.

While effective, LiAlH₄ can sometimes lead to incomplete reduction with phenolic substrates.[3] An alternative, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), has been shown to smoothly reduce nitrostyrenes to phenethylamines in yields comparable to or greater than other methods.[3] For the purposes of this guide, we will focus on the widely documented LiAlH₄ protocol.

Experimental Protocol: Reduction to this compound

Safety Note: This procedure involves highly reactive and flammable reagents. It must be performed in a fume hood with appropriate personal protective equipment (PPE), under an inert atmosphere, and with no water present.

-

Inert Atmosphere Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet.

-

LiAlH₄ Suspension: In the reaction flask, suspend lithium aluminum hydride (LiAlH₄) (approx. 4.0 eq) in a sufficient volume of anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Substrate Addition: Dissolve the 2,4-dimethoxy-β-nitrostyrene (1.0 eq) from Stage 1 in anhydrous THF.[11] Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.[13]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours (typically 4-24 hours) to ensure the reaction goes to completion.[13]

-

Quenching and Work-up (Fieser method): This is the most critical and hazardous part of the procedure.

-

Cool the reaction mixture back down in an ice bath.

-

Extremely carefully and slowly , add water dropwise to quench the excess LiAlH₄. This reaction is highly exothermic and produces hydrogen gas. The amount of water to add is typically equal in milliliters to the grams of LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O).

-

Next, add a 15% aqueous solution of sodium hydroxide (NaOH). The volume should be the same as the water added ('x' mL).

-

Finally, add more water, this time three times the initial volume ('3x' mL).

-

Stir the resulting mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.

-

-

Isolation and Purification:

-

Filter the granular precipitate by vacuum filtration and wash the filter cake thoroughly with several portions of THF or diethyl ether.

-

Combine the filtrate and the washes. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator. The residue is the crude this compound freebase, typically an oil.

-

For enhanced purity and stability, the amine can be converted to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like isopropanol or diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the white crystalline hydrochloride salt.[13]

-

Alternative Synthetic Routes

While the Henry reaction pathway is robust, other methods exist.

Reductive Amination

Reductive amination offers a more direct, one-pot approach that bypasses the nitrostyrene intermediate.[14][15] This method involves reacting 2,4-dimethoxybenzaldehyde with an ammonia source (e.g., ammonia, ammonium acetate) and a reducing agent simultaneously.[14]

The reaction first forms an intermediate imine, which is then reduced in situ to the primary amine.[16] Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel).[14][15][16] This method is often considered "greener" as it can reduce the number of synthetic steps and isolation procedures.[14]

Data Summary

The following table summarizes the key reaction parameters for the primary two-stage synthesis.

| Stage | Reaction | Key Reactants | Reagents / Catalyst | Solvent | Temperature | Typical Yield |

| 1 | Henry Reaction | 2,4-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Glacial Acetic Acid / Ethanol | Reflux | 80-90% |

| 2 | Reduction | 2,4-Dimethoxy-β-nitrostyrene | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Reflux | 65-85%[11] |

Conclusion

The synthesis of this compound from 2,4-dimethoxybenzaldehyde is a well-established and reliable process for researchers in organic and medicinal chemistry. The two-stage pathway involving a Henry nitroaldol condensation followed by a lithium aluminum hydride reduction remains the most documented and versatile method, providing high yields of the target compound. A thorough understanding of the underlying mechanisms and careful attention to experimental conditions, particularly the anhydrous requirements and quenching procedure in the reduction step, are essential for a safe and successful synthesis. Alternative methods like direct reductive amination offer compelling, more streamlined approaches that align with the principles of green chemistry and are worthy of consideration for process optimization.

References

-

Reduction of Nitrostyrenes using Red-Al . Erowid. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds . Organic Syntheses Procedure. [Link]

-

Henry reaction - Wikipedia . Wikipedia. [Link]

-

2C-H via 2,5-Dimethoxymandelonitrile . Erowid. [Link]

-

2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation . Rhodium.ws. [Link]

-

2 routes to 2C-H synthesis, which is better? : r/TheeHive . Reddit. [Link]

-

Synthesis of 2,4-dimethoxybenzylamine . PrepChem.com. [Link]

-

Henry Reaction - Organic Chemistry Portal . Organic-chemistry.org. [Link]

-

Successful 2C-B Syntheses . Erowid. [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol . Scirp.org. [Link]

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H . Safrole. [Link]

- CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

Reductive amination - Wikipedia . Wikipedia. [Link]

-

Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride . Rhodium.ws. [Link]

-

Novel high-yielding C=C reduction of nitrostyrenes . Hive Novel Discourse. [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

-

Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) . MDPI. [Link]

-

Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid . ResearchGate. [Link]

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing . National Institutes of Health (NIH). [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride . National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of Nitrostyrenes using Red-Al [erowid.org]

- 4. researchgate.net [researchgate.net]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 9. 2C-H via 2,5-Dimethoxymandelonitrile [erowid.org]

- 10. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Successful 2C-B Syntheses [erowid.org]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

In-Vitro Metabolism of 2,4-Dimethoxyphenethylamine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in-vitro metabolism of 2,4-Dimethoxyphenethylamine (2,4-DMPEA), a compound of significant interest in pharmacological and toxicological research. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but a deeper understanding of the rationale behind the experimental design, ensuring scientific integrity and the generation of robust, reproducible data for researchers, scientists, and drug development professionals.

Section 1: Foundational Metabolic Principles of Phenethylamines

The metabolic fate of phenethylamines, including 2,4-DMPEA, is primarily governed by a series of enzymatic reactions designed to increase their polarity and facilitate their excretion from the body. The core metabolic transformations involve both Phase I and Phase II reactions.

Phase I Metabolism: The Initial Transformation

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For phenethylamines, the key players are the Cytochrome P450 (CYP) superfamily of enzymes and Monoamine Oxidases (MAO).

-

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is a major contributor to the oxidative metabolism of a vast array of xenobiotics.[1][2] For phenethylamine derivatives, CYPs, particularly the CYP2D6 isoform, are known to catalyze reactions such as O-demethylation.[3] In the context of 2,4-DMPEA, this would involve the removal of methyl groups from the methoxy moieties on the phenyl ring. The binding and catalytic efficiency of CYP2D6 can be influenced by the substrate's protonation state.[3]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are critical enzymes in the oxidative deamination of phenethylamines.[4] This reaction converts the primary amine group into an aldehyde, which is then further oxidized to a carboxylic acid.[4][5] Studies on related compounds like 3,4-dimethoxyphenethylamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) suggest that MAO-mediated deamination is a significant metabolic pathway.[5][6][7]

Phase II Metabolism: Conjugation and Excretion

Following Phase I transformations, the newly exposed or modified functional groups can undergo conjugation reactions, which significantly increase their water solubility. Key Phase II enzymes include:

-

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation.[8][9][10] This is a major pathway for the elimination of many drugs and their metabolites.[8] Hydroxylated metabolites of 2,4-DMPEA would be prime candidates for glucuronidation.

-

Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to hydroxyl or amine groups.[11][12][13] This process, known as sulfation, also enhances water solubility and is an important detoxification pathway.[11][14]

Section 2: Predicted Metabolic Pathways of this compound

Based on the known metabolism of structurally similar phenethylamines, a putative metabolic pathway for 2,4-DMPEA can be proposed. This serves as a foundational hypothesis for designing and interpreting in-vitro metabolism studies.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Section 3: Experimental Design for In-Vitro Metabolism Studies

A well-designed in-vitro study is crucial for elucidating the metabolic profile of a compound. The choice of the in-vitro system is dictated by the specific questions being asked.

Choosing the Right In-Vitro System

| In-Vitro System | Primary Use | Advantages | Limitations |

| Liver Microsomes | Investigating Phase I (CYP-mediated) metabolism. | Cost-effective, easy to use and store, high throughput.[15] | Lacks Phase II enzymes (unless supplemented), does not account for cellular transport. |

| Hepatocytes | Comprehensive metabolic profiling (Phase I and II). | Contains a full complement of metabolic enzymes and cofactors.[16][17] | More expensive, lower throughput, limited viability.[17] |

| Recombinant Enzymes | Reaction phenotyping (identifying specific enzymes). | Allows for the study of a single enzyme's contribution. | Does not reflect the complexity of cellular metabolism. |

| S9 Fraction | Broad screening of Phase I and cytosolic Phase II enzymes. | Contains both microsomal and cytosolic enzymes.[18][19] | Lower concentration of CYPs compared to microsomes. |

Rationale for Selection: For an initial assessment of metabolic stability and the identification of major Phase I metabolites of 2,4-DMPEA, a liver microsomal stability assay is a logical starting point due to its cost-effectiveness and focus on CYP-mediated metabolism.[15][16] To gain a more complete picture, including the contribution of Phase II enzymes, subsequent studies using cryopreserved human hepatocytes are recommended.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro metabolism study.

Caption: A generalized workflow for in-vitro drug metabolism studies.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a robust starting point and should be optimized for specific laboratory conditions and analytical instrumentation.

Liver Microsomal Stability Assay

This assay determines the rate of disappearance of 2,4-DMPEA when incubated with liver microsomes, providing a measure of its intrinsic clearance.[16]

Materials:

-

Pooled human liver microsomes (commercially available)

-

This compound (test compound)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

-

Ice-cold acetonitrile with an internal standard

-

Incubator/shaking water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of 2,4-DMPEA (e.g., 1 mM in DMSO).

-

On ice, thaw the pooled human liver microsomes. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[4]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

-

In separate tubes for each time point (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the microsomal suspension.[4]

-

Add the 2,4-DMPEA stock solution to the microsomal suspension to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4]

-

For the 0-minute time point, terminate the reaction immediately.

-

Incubate the remaining tubes at 37°C in a shaking water bath.

-

-

Reaction Termination and Sample Processing:

-

At each designated time point, terminate the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to precipitate the proteins.[20]

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for the remaining concentration of 2,4-DMPEA using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of 2,4-DMPEA remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Metabolite Identification in Human Hepatocytes

This assay provides a more comprehensive view of metabolism, including both Phase I and Phase II metabolites.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound (test compound)

-

Incubator (37°C, 5% CO2)

-

Ice-cold quenching solution (e.g., methanol) with an internal standard

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Hepatocyte Preparation:

-

Thaw and suspend the cryopreserved hepatocytes in culture medium according to the supplier's protocol.

-

Determine cell viability and concentration.

-

Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[17]

-

-

Incubation:

-

Pre-warm the hepatocyte suspension and the test compound solution to 37°C.

-

Add 2,4-DMPEA to the hepatocyte suspension to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

-

Sampling and Reaction Termination:

-

At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension.

-

Terminate the reaction by adding the aliquot to a cold quenching solution with an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to pellet cell debris and precipitated proteins.

-

Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites.

-

Metabolite Identification Strategy:

-

Use a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolite peaks.

-

Compare the mass spectra of the samples with a control (time 0) to identify new peaks.

-

Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.

-

Predict expected metabolites (e.g., O-demethylation, hydroxylation, glucuronidation, sulfation) and search for their corresponding masses in the data.

Section 5: Analytical Considerations

The success of in-vitro metabolism studies hinges on robust analytical methodology, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Considerations:

-